1,2-Propanedione, 1-(4-hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)-
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Overview
Description
1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione is a heterocyclic organic compound featuring a pyrrole ring substituted with hydroxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione typically involves the reaction of 2,5-dimethylpyrrole with appropriate ketones under acidic conditions. For instance, a mixture of 2,5-dimethylpyrrole and ketones in ethanol, refluxed in the presence of glacial acetic acid, can yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions 2 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of catalysts.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyrrole derivatives.
Scientific Research Applications
1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione involves its interaction with various molecular targets. The hydroxy and carbonyl groups facilitate binding to enzymes and receptors, influencing biological pathways. For instance, it can inhibit specific enzymes by forming stable complexes, thereby modulating biochemical processes .
Comparison with Similar Compounds
- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde
- Ethanone, 1-(1H-pyrrol-2-yl)-
Comparison: 1-(4-Hydroxy-1,5-dimethyl-1H-pyrrol-2-yl)propane-1,2-dione is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60403-93-2 |
---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1-(4-hydroxy-1,5-dimethylpyrrol-2-yl)propane-1,2-dione |
InChI |
InChI=1S/C9H11NO3/c1-5-8(12)4-7(10(5)3)9(13)6(2)11/h4,12H,1-3H3 |
InChI Key |
HQXVWXPXSCFAAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C)C(=O)C(=O)C)O |
Origin of Product |
United States |
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